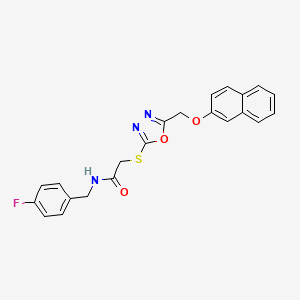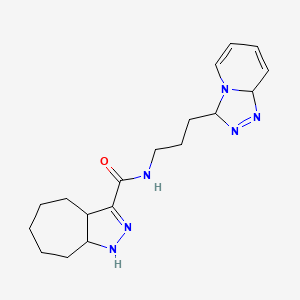
Glutathione diethyl ester (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutathione diethyl ester (TFA) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used as a delivery agent for glutathione monoester, facilitating the transport of glutathione into human cells. It plays a crucial role in decreasing oxidative stress and toxicity within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glutathione diethyl ester (TFA) is synthesized from glutathione and an amino acid ethyl ester. The process involves the use of redox reagents and specific reaction conditions to ensure the correct formation of disulfide bonds and minimize aggregation . The typical synthetic route includes:
Redox Reaction: Glutathione reacts with an amino acid ethyl ester in the presence of a redox reagent.
Purification: The product is purified using techniques such as chromatography.
Final Product: The purified compound is then converted to its TFA salt form for stability and ease of use.
Industrial Production Methods
Industrial production of glutathione diethyl ester (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glutathione and amino acid ethyl ester are reacted in industrial reactors.
Purification: High-throughput purification methods, such as large-scale chromatography, are employed.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Glutathione diethyl ester (TFA) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced to its thiol form.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion to the thiol form.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Glutathione diethyl ester (TFA) has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in the synthesis of other compounds.
Biology: Facilitates the transport of glutathione into cells, aiding in studies related to oxidative stress and cellular detoxification.
Medicine: Investigated for its potential in reducing oxidative stress-related diseases and enhancing cellular antioxidant capacity.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
Glutathione diethyl ester (TFA) exerts its effects by facilitating the transport of glutathione into cells. Once inside the cell, it is hydrolyzed to release glutathione, which then participates in various cellular processes. The primary molecular targets include:
Reactive Oxygen Species (ROS): Glutathione neutralizes ROS, reducing oxidative stress.
Enzymes: Acts as a cofactor for various antioxidant enzymes, enhancing their activity.
Cellular Pathways: Involved in pathways related to detoxification and cellular defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione Ethyl Ester: Similar in structure but differs in the ester group.
Glutathione Monoester: A precursor to glutathione diethyl ester.
Reduced Glutathione: The non-esterified form of glutathione.
Uniqueness
Glutathione diethyl ester (TFA) is unique due to its enhanced ability to transport glutathione into cells compared to other derivatives. This makes it particularly useful in studies and applications where efficient delivery of glutathione is critical .
Propiedades
Fórmula molecular |
C16H26F3N3O8S |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H25N3O6S.C2HF3O2/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2;3-2(4,5)1(6)7/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18);(H,6,7)/t9-,10-;/m0./s1 |
Clave InChI |
USGFUNMVEYPOIY-IYPAPVHQSA-N |
SMILES isomérico |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


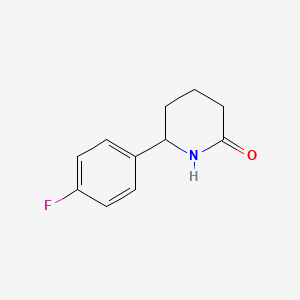
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
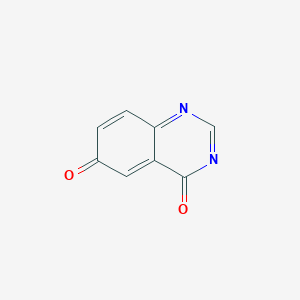

![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)

![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
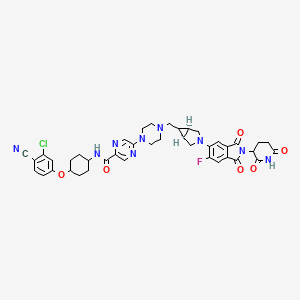
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
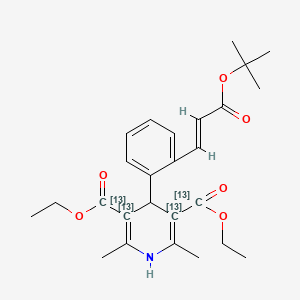
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
